Methyl 1H-pyrrolo[3,2-b]pyridine-2-carboxylate
CAS No.: 394223-19-9
Cat. No.: VC2270793
Molecular Formula: C9H8N2O2
Molecular Weight: 176.17 g/mol
* For research use only. Not for human or veterinary use.
![Methyl 1H-pyrrolo[3,2-b]pyridine-2-carboxylate - 394223-19-9](/images/structure/VC2270793.png)
CAS No. | 394223-19-9 |
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Molecular Formula | C9H8N2O2 |
Molecular Weight | 176.17 g/mol |
IUPAC Name | methyl 1H-pyrrolo[3,2-b]pyridine-2-carboxylate |
Standard InChI | InChI=1S/C9H8N2O2/c1-13-9(12)8-5-7-6(11-8)3-2-4-10-7/h2-5,11H,1H3 |
Standard InChI Key | BXBHZLHTTHMUTG-UHFFFAOYSA-N |
SMILES | COC(=O)C1=CC2=C(N1)C=CC=N2 |
Canonical SMILES | COC(=O)C1=CC2=C(N1)C=CC=N2 |
Property | Expected Value | Basis |
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Molecular Formula | C₉H₈N₂O₂ | Calculated from structure |
Molecular Weight | ~176.17 g/mol | Calculated from structure |
Physical Appearance | Crystalline solid | Typical for similar compounds |
Solubility | Soluble in organic solvents (e.g., dichloromethane, ethanol) | Based on structural characteristics |
LogP | ~2.0-2.5 | Estimated based on similar compounds |
The compound likely exhibits chemical reactivity patterns typical of both heterocyclic compounds and esters. The pyrrole nitrogen (N-H) can function as a hydrogen bond donor, while the ester carbonyl and pyridine nitrogen can act as hydrogen bond acceptors. The ester group is susceptible to hydrolysis under acidic or basic conditions, potentially converting back to the carboxylic acid form.
Synthesis Methods
Synthetic Approaches
The synthesis of methyl 1H-pyrrolo[3,2-b]pyridine-2-carboxylate can be approached through various methods, with one potential route being the methylation of the corresponding carboxylic acid. The synthesis of the precursor, 1H-pyrrolo[3,2-b]pyridine-2-carboxylic acid, has been documented in research literature and provides valuable insights into potential synthetic pathways.
A detailed synthetic route for 1H-pyrrolo[3,2-b]pyridine-2-carboxylic acid involves a multi-step process starting from 3-amino-2-chloro-pyridine. According to reported procedures, this synthesis can be conducted as follows:
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3-Amino-2-chloro-pyridine (compound 4f, 150 mg, 1.17 mmol) is combined with ethyl pyruvate (0.25 ml, 2.00 mmol), pyridinium p-toluenesulfonate (73 mg, 0.29 mmol), and tetraethoxysilane (0.26 ml, 1.18 mmol) in pyridine (0.4 ml) .
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The mixture is stirred for 24 hours at room temperature (20°C) .
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Pd[P(C₆H₅)₃]₄ (70 mg, 0.06 mmol) and N,N-dicyclohexylmethylamine (0.35 ml, 2.06 mmol) are then added, and the reaction mixture is heated in a microwave oven to 160°C for 20 minutes .
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The reaction mixture is subsequently diluted with dichloromethane and extracted with sodium hydrogen carbonate solution, followed by purification using chromatography .
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This process yields 1H-pyrrolo[3,2-b]pyridine-2-carboxylic acid ethyl ester, which can then be hydrolyzed to produce the carboxylic acid .
To obtain methyl 1H-pyrrolo[3,2-b]pyridine-2-carboxylate from the ethyl ester or carboxylic acid, additional steps would be required. A common approach would involve methylation of the carboxylic acid using reagents such as diazomethane or methanol with an acid catalyst.
Reaction Conditions and Yield
The synthesis of the precursor 1H-pyrrolo[3,2-b]pyridine-2-carboxylic acid has been reported to achieve yields of approximately 82% under optimized conditions . This high yield suggests that the synthetic pathway is efficient and potentially scalable for larger-scale production.
The reaction conditions for the synthesis include:
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Initial reaction at room temperature (20°C) for 24 hours
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Microwave heating to 160°C for 20 minutes in the cyclization step
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pH adjustment to 4 during the hydrolysis step
These conditions highlight the importance of temperature control, catalyst selection, and purification techniques in achieving high-quality product with good yield.
Analytical characterization of 1H-pyrrolo[3,2-b]pyridine-2-carboxylic acid, the closely related precursor to methyl 1H-pyrrolo[3,2-b]pyridine-2-carboxylate, has been reported using various spectroscopic techniques. These analytical data provide valuable reference points for identifying and characterizing the methyl ester derivative.
Spectroscopic Data
For 1H-pyrrolo[3,2-b]pyridine-2-carboxylic acid, the following spectroscopic data have been reported:
Mass Spectrometry (MS):
¹H NMR (DMSO):
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δ (ppm): 13.34 (br, 1H), 8.77 (d, J = 5.3 Hz, 1H), 8.53 (d, J = 8.3 Hz, 1H), 7.73 (dd, J = 5.4 Hz, J = 8.3 Hz, 1H), 7.33 (br, 1H)
¹³C NMR (500 MHz, DMSO):
For methyl 1H-pyrrolo[3,2-b]pyridine-2-carboxylate, the spectroscopic data would be expected to show characteristic differences, particularly in the ¹H NMR spectrum, which would likely include a signal for the methyl ester group (–OCH₃) at approximately 3.8-4.0 ppm. Additionally, the mass spectrum would show a molecular ion peak corresponding to a molecular weight of approximately 176 (M + H)⁺.
Biological Activity and Applications
Structure-Activity Relationships
Structure-activity relationship (SAR) studies on pyrrolopyridine compounds have provided valuable insights into the molecular features that influence their biological activity. For ACC1 inhibitors based on the 1H-pyrrolo[3,2-b]pyridine-3-carboxamide scaffold, the presence of hydrogen bond donors (HBD) and hydrogen bond acceptors (HBA) has been shown to be critical for inhibitory potency .
For MPS1 inhibitors based on the 1H-pyrrolo[3,2-c]pyridine scaffold, structural modifications at various positions have been explored to optimize potency, selectivity, and pharmacokinetic properties. For example, N-methylation of the C-2 pyrazole moiety was found to improve metabolic stability while maintaining potency .
These SAR findings suggest that methyl 1H-pyrrolo[3,2-b]pyridine-2-carboxylate, with its ester functionality providing a hydrogen bond acceptor, may possess biological activity against various targets. The methyl ester group could potentially enhance membrane permeability compared to the carboxylic acid form, possibly improving cellular uptake and bioavailability.
Comparative Analysis
Future Research Directions
Synthesis Optimization
Future research on methyl 1H-pyrrolo[3,2-b]pyridine-2-carboxylate could focus on optimizing synthetic routes to improve yield, purity, and scalability. This might involve:
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Exploring alternative catalysts for the cyclization step to enhance efficiency and reduce reaction time.
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Developing greener synthesis methods with reduced environmental impact, possibly using alternative solvents or catalysts.
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Investigating direct synthetic routes that avoid the need for multi-step processes.
Biological Evaluation
Given the promising biological activities observed in related pyrrolopyridine compounds, further evaluation of methyl 1H-pyrrolo[3,2-b]pyridine-2-carboxylate in various biological assays would be valuable. Potential research directions include:
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Screening against a panel of enzymes and receptors to identify potential biological targets.
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Evaluating anticancer activity in various cell lines, particularly those where related compounds have shown promise.
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Investigating potential applications in treating metabolic disorders, given the activity of related compounds against ACC1.
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Exploring structure-activity relationships through the synthesis and evaluation of derivatives with modifications at various positions.
Pharmaceutical Development
For compounds that demonstrate promising biological activity, additional research could focus on pharmaceutical development aspects:
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Formulation studies to enhance stability and bioavailability.
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Pharmacokinetic and pharmacodynamic evaluations to understand in vivo behavior.
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Toxicological studies to assess safety profiles.
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Optimization of physicochemical properties to enhance drug-like characteristics.
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